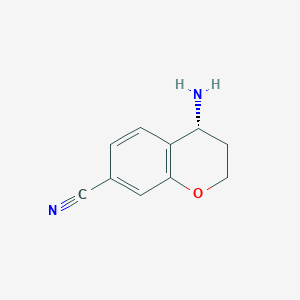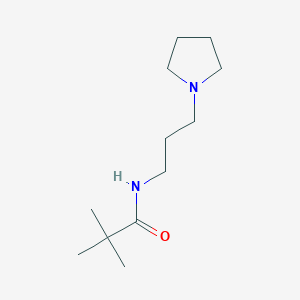
n-(3-(Pyrrolidin-1-yl)propyl)pivalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-(3-(Pyrrolidin-1-yl)propyl)pivalamide: is a chemical compound with the molecular formula C12H24N2O It features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, connected to a pivalamide group through a propyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of n-(3-(Pyrrolidin-1-yl)propyl)pivalamide typically involves the reaction of pyrrolidine with a propyl halide to form the intermediate n-(3-(Pyrrolidin-1-yl)propyl)amine. This intermediate is then reacted with pivaloyl chloride under basic conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions:
Reduction: Reduction reactions can convert the carbonyl group in the pivalamide moiety to an alcohol group, forming n-(3-(Pyrrolidin-1-yl)propyl)pivalyl alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine nitrogen can be substituted with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed:
Oxidation: Pyrrolidin-2-one derivatives.
Reduction: n-(3-(Pyrrolidin-1-yl)propyl)pivalyl alcohol.
Substitution: Various substituted pyrrolidine derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Chemistry: n-(3-(Pyrrolidin-1-yl)propyl)pivalamide is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies, due to the presence of the pyrrolidine ring which is known to interact with various biological targets .
Medicine: The compound is investigated for its potential therapeutic applications, including as an intermediate in the synthesis of drugs targeting neurological disorders and as a scaffold for designing enzyme inhibitors .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of more complex molecules .
Mecanismo De Acción
The mechanism of action of n-(3-(Pyrrolidin-1-yl)propyl)pivalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can mimic the structure of natural ligands, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to inhibition or activation of enzymatic pathways, depending on the specific target .
Comparación Con Compuestos Similares
Pyrrolidine: A simpler structure with similar biological activity.
Pyrrolidin-2-one: An oxidized derivative with different reactivity.
n-(3-(Pyrrolidin-1-yl)propyl)acetamide: A structurally similar compound with an acetamide group instead of a pivalamide group.
Uniqueness: n-(3-(Pyrrolidin-1-yl)propyl)pivalamide is unique due to the presence of the bulky pivalamide group, which can influence its steric and electronic properties. This uniqueness makes it a valuable compound for designing new molecules with specific biological activities .
Propiedades
Fórmula molecular |
C12H24N2O |
|---|---|
Peso molecular |
212.33 g/mol |
Nombre IUPAC |
2,2-dimethyl-N-(3-pyrrolidin-1-ylpropyl)propanamide |
InChI |
InChI=1S/C12H24N2O/c1-12(2,3)11(15)13-7-6-10-14-8-4-5-9-14/h4-10H2,1-3H3,(H,13,15) |
Clave InChI |
UEVPEYUXONIXSV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=O)NCCCN1CCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(N-Ethyl-N-butylamino)methyl]phenylZinc bromide](/img/structure/B14893542.png)
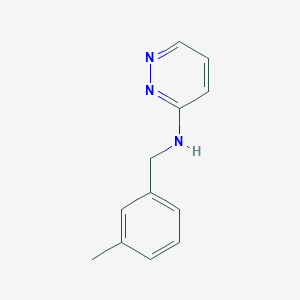
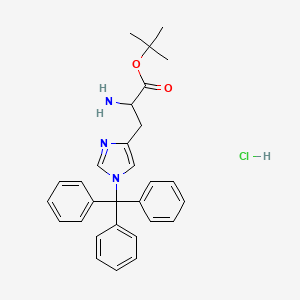
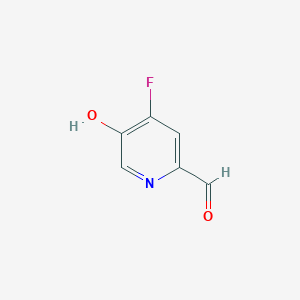
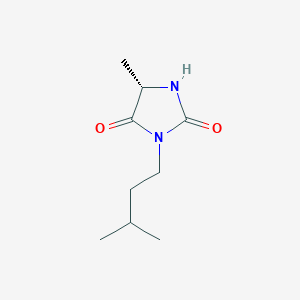
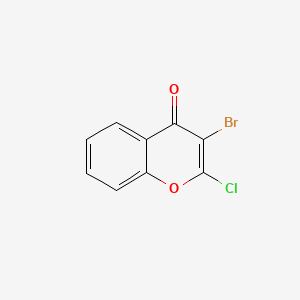
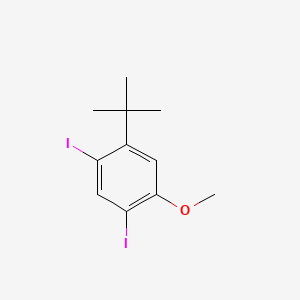
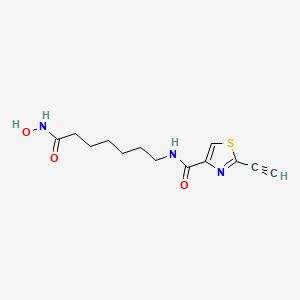
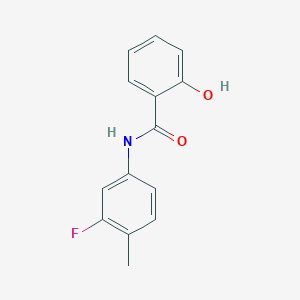
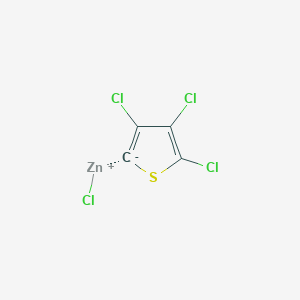
![6-{[5-Ethyl-3-(methoxycarbonyl)thiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B14893602.png)
![2,3,6,7,14,15-Hexaethynyl-9,10-dihydro-9,10-[1,2]benzenoanthracene](/img/structure/B14893626.png)
![3-[(2'-Fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14893629.png)
